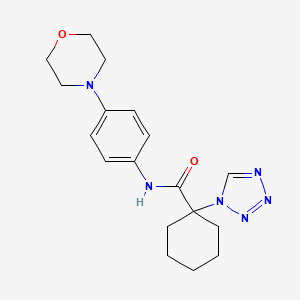![molecular formula C18H18FN3O4S B12167177 Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12167177.png)
Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[1-(3-フルオロベンジル)-5-オキソピロリジン-3-イル]カルボニル}アミノ)-1,3-チアゾール-4-カルボン酸エチルは、チアゾール環、ピロリジノン部分、およびフルオロベンジル基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-({[1-(3-フルオロベンジル)-5-オキソピロリジン-3-イル]カルボニル}アミノ)-1,3-チアゾール-4-カルボン酸エチルの合成は、一般的に容易に入手可能な出発物質から始めて、複数のステップを必要とします。一般的な合成経路の1つは、次の手順を含みます。
チアゾール環の形成: チアゾール環は、チオアミドとα-ハロケトンを塩基性条件下で環化反応させることで合成できます。
ピロリジノン部分の導入: ピロリジノン部分は、適切なアミンとケト酸誘導体の縮合反応によって導入できます。
フルオロベンジル基の付加: フルオロベンジル基は、フルオロベンジルハロゲン化物と求核試薬を用いた求核置換反応によって付加できます。
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するために、上記の合成経路の最適化が含まれる場合があります。これには、触媒の使用、反応条件(温度、圧力、溶媒)の最適化、結晶化やクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
2-({[1-(3-フルオロベンジル)-5-オキソピロリジン-3-イル]カルボニル}アミノ)-1,3-チアゾール-4-カルボン酸エチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。
置換: 求核置換反応は、フルオロベンジル基またはチアゾール環で起こりえます。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 極性非プロトン性溶媒中のアミンやチオールなどの求核試薬。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
2-({[1-(3-フルオロベンジル)-5-オキソピロリジン-3-イル]カルボニル}アミノ)-1,3-チアゾール-4-カルボン酸エチルには、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に神経疾患やがんを標的にする新薬の開発のための足場として使用できます。
生物学的研究: 酵素阻害、受容体結合、その他の生物学的相互作用を研究するために使用できます。
材料科学: この化合物のユニークな構造により、特定の電気的または光学的特性を持つ新素材の開発に適しています。
科学的研究の応用
Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: It can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
作用機序
2-({[1-(3-フルオロベンジル)-5-オキソピロリジン-3-イル]カルボニル}アミノ)-1,3-チアゾール-4-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれます。この化合物はこれらの標的に結合して活性を変化させる可能性があり、さまざまな生物学的効果をもたらします。関与する正確な経路は、特定のアプリケーションと標的に依存します。
類似の化合物との比較
2-({[1-(3-フルオロベンジル)-5-オキソピロリジン-3-イル]カルボニル}アミノ)-1,3-チアゾール-4-カルボン酸エチルは、次のような他の類似の化合物と比較できます。
2-({[1-(4-フルオロベンジル)-5-オキソピロリジン-3-イル]カルボニル}アミノ)-1,3-チアゾール-4-カルボン酸エチル: 構造は似ていますが、フッ素原子の位置が異なります。
2-({[1-(3-クロロベンジル)-5-オキソピロリジン-3-イル]カルボニル}アミノ)-1,3-チアゾール-4-カルボン酸エチル: 構造は似ていますが、フッ素原子の代わりに塩素原子があります。
2-({[1-(3-フルオロベンジル)-5-オキソピロリジン-3-イル]カルボニル}アミノ)-1,3-オキサゾール-4-カルボン酸エチル: 構造は似ていますが、チアゾール環の代わりにオキサゾール環があります。
類似化合物との比較
Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-({[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate: Similar structure but with a different position of the fluorine atom.
Ethyl 2-({[1-(3-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-oxazole-4-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.
特性
分子式 |
C18H18FN3O4S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
ethyl 2-[[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18FN3O4S/c1-2-26-17(25)14-10-27-18(20-14)21-16(24)12-7-15(23)22(9-12)8-11-4-3-5-13(19)6-11/h3-6,10,12H,2,7-9H2,1H3,(H,20,21,24) |
InChIキー |
QIOOHTVEUSETOM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)N(C2)CC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}[4-(methylsulfanyl)phenyl]methanone](/img/structure/B12167094.png)
![5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12167106.png)
![2-[(E)-[[2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B12167114.png)
![(5-Hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12167115.png)
![5-Oxazolamine, N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12167122.png)

![11-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12167127.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12167140.png)
![N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12167145.png)
![(5Z)-3-cyclohexyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12167151.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12167155.png)
![N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12167160.png)

![1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B12167176.png)
